molecular formula C16H22N2O4 B3972507 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide

Cat. No.: B3972507
M. Wt: 306.36 g/mol
InChI Key: FUKPEBXJUWRWPV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide is a synthetic organic compound characterized by a 2-oxopiperidine core linked to a 3,4-dimethoxyphenethyl group via a carboxamide bridge. This structural combination positions the compound as a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-21-13-6-5-11(10-14(13)22-2)7-9-18-16(20)12-4-3-8-17-15(12)19/h5-6,10,12H,3-4,7-9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKPEBXJUWRWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide involves several steps. One common method includes the following steps :

    Starting Materials: 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane.

    Reaction Conditions: The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The mixture is stirred for 30 minutes and then warmed to room temperature, where it continues to react for 24 hours.

    Purification: The reaction mixture is washed with 2.0 mol/L hydrochloric acid, saturated sodium bicarbonate solution, and saturated saline solution. It is then dried using anhydrous sodium sulfate, and the solvent is removed through reduced pressure evaporation. The residue is recrystallized using dichloromethane-ethyl acetate to obtain the final product.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compounds Sharing the 3,4-Dimethoxyphenethyl Group

The 3,4-dimethoxyphenethyl group is a common pharmacophore in bioactive molecules. Below is a comparison with analogs featuring this moiety:

Compound Name Structural Features Key Differences Biological Relevance
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide Dimethoxyphenethyl group + acetamide Lacks heterocyclic core; simpler structure Primarily studied for neurotransmitter-like activity due to phenethylamine backbone
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Dimethoxyphenethyl + pyrido-pyrimidine core Replaces 2-oxopiperidine with pyrido-pyrimidine Exhibits enhanced π-π stacking potential for kinase inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide Dimethoxyphenethyl + α,β-unsaturated amide Linear unsaturated chain instead of heterocycle Demonstrates anti-inflammatory activity via COX-2 inhibition

Analysis: The target compound’s 2-oxopiperidine core provides rigidity and hydrogen-bonding sites absent in simpler analogs like acetamide derivatives.

Piperidine/Oxopiperidine-Containing Analogs

Piperidine and its derivatives are prevalent in drug design due to their bioavailability and synthetic versatility.

Compound Name Structural Features Key Differences Biological Relevance
N-[3-(4-Carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-beta-carboline Piperidine + beta-carboline core Incorporates beta-carboline instead of oxopiperidine Investigated for MAO-B inhibition, relevant in neurodegenerative diseases
1-(3,4-Dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide Dual dimethoxyphenyl groups + methylated piperidine Methylation alters lipophilicity and metabolic stability Potential CNS activity due to enhanced blood-brain barrier penetration
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Oxopyridazine + fluorophenyl substitution Fluorophenyl group introduces electronegativity Anticandidal and antibacterial activities observed

Fluorophenyl substitutions (as in pyridazine analogs) may increase target selectivity but reduce metabolic stability .

Heterocyclic Core Variants

Heterocycles influence binding affinity and pharmacokinetics.

Compound Name Structural Features Key Differences Biological Relevance
N-(3,4-Dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide Chromene core + ethoxy group Chromene’s planar structure enables intercalation Anticancer activity via DNA topoisomerase inhibition
1-[2-(3,4-Dimethoxyphenyl)ethyl]-pyrimidine-2,4,6-trione Pyrimidinetrione core Lacks carboxamide linker Sedative and anxiolytic effects in preclinical models

Analysis : The target’s oxopiperidine offers a balance between rigidity (unlike chromenes) and flexibility (unlike pyrimidinetriones), optimizing receptor fit. The carboxamide linker facilitates hydrogen bonding, a feature absent in pyrimidinetriones .

Unique Advantages of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide

  • Structural Hybridization : Combines the electron-rich 3,4-dimethoxyphenyl group with a polar 2-oxopiperidine, enabling dual interactions (hydrophobic and hydrogen-bonding) with targets .
  • Metabolic Stability: The oxopiperidine ring resists rapid hepatic degradation compared to non-oxidized heterocycles .
  • Versatility : Suitable for derivatization at the piperidine’s 3-carboxamide or phenyl methoxy groups to fine-tune activity .

Biological Activity

Overview

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Its unique chemical structure, featuring a piperidine ring and a 3,4-dimethoxyphenyl group, suggests various interactions within biological systems. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : Approximately 306.362 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors involved in cell proliferation and survival pathways.

Potential Mechanisms Include:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown significant antiproliferative effects by inhibiting HDACs, which play a crucial role in cancer cell growth and survival.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound’s ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human breast cancer cells, showing a dose-dependent reduction in cell viability .
    • The compound's structural similarity to known anticancer agents suggests potential efficacy in targeting similar pathways.
  • Antimicrobial Activity :
    • Preliminary investigations indicate that this compound possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of rising antibiotic resistance.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in breast cancer cells
AntimicrobialEffective against specific bacterial strains
HDAC InhibitionPotential to modulate gene expression via HDAC inhibition

Case Study: Antiproliferative Effects

A study focused on the antiproliferative effects of various derivatives similar to this compound revealed significant results. The compounds were evaluated for their ability to inhibit cell growth in vitro across multiple cancer cell lines. Notably, a derivative demonstrated an IC50 value comparable to established chemotherapeutics, indicating strong potential for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide
Reactant of Route 2
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide

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